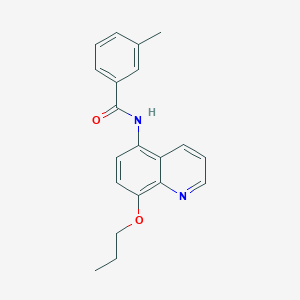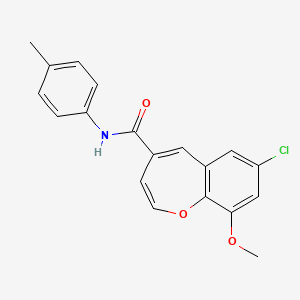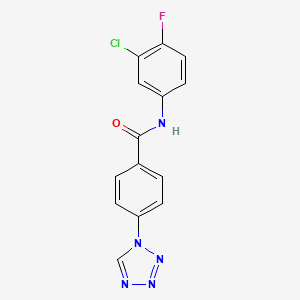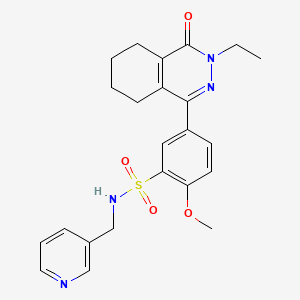
3-methyl-N-(8-propoxyquinolin-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-N-(8-propoxyquinolin-5-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a quinoline ring substituted with a propoxy group at the 8th position and a benzamide moiety attached to the 5th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(8-propoxyquinolin-5-yl)benzamide typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Propoxy Group: The propoxy group can be introduced via nucleophilic substitution reactions using propyl bromide or propyl chloride in the presence of a base such as potassium carbonate.
Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting 3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 8-propoxyquinoline to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-methyl-N-(8-propoxyquinolin-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the quinoline ring.
Substitution: Nucleophilic substitution reactions can occur at the propoxy group or the benzamide moiety using reagents such as sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Sodium hydride, lithium diisopropylamide, dimethylformamide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted benzamide derivatives.
Applications De Recherche Scientifique
3-methyl-N-(8-propoxyquinolin-5-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs with potential anticancer, antibacterial, and antiviral activities.
Biological Studies: It can be used as a probe to study the interactions of quinoline derivatives with biological targets such as enzymes and receptors.
Materials Science: The compound can be used in the synthesis of novel materials with unique optical and electronic properties.
Mécanisme D'action
The mechanism of action of 3-methyl-N-(8-propoxyquinolin-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the benzamide moiety can interact with proteins, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(quinolin-8-yl)benzamide: Lacks the propoxy group and has different biological activities.
3-methyl-N-(quinolin-5-yl)benzamide: Lacks the propoxy group and has different chemical properties.
8-propoxyquinoline: Lacks the benzamide moiety and has different applications.
Uniqueness
3-methyl-N-(8-propoxyquinolin-5-yl)benzamide is unique due to the presence of both the propoxy group and the benzamide moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in medicinal chemistry, biological studies, and materials science.
Propriétés
Formule moléculaire |
C20H20N2O2 |
|---|---|
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
3-methyl-N-(8-propoxyquinolin-5-yl)benzamide |
InChI |
InChI=1S/C20H20N2O2/c1-3-12-24-18-10-9-17(16-8-5-11-21-19(16)18)22-20(23)15-7-4-6-14(2)13-15/h4-11,13H,3,12H2,1-2H3,(H,22,23) |
Clé InChI |
BLFSIMSPNAIIRP-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=C2C(=C(C=C1)NC(=O)C3=CC=CC(=C3)C)C=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B11319445.png)
![4-[(4-chlorobenzyl)sulfanyl]-1-phenyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11319451.png)

![N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11319462.png)
![N-[4-({6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]thiophene-2-carboxamide](/img/structure/B11319472.png)
![N-(4-{[6-(diethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)benzenesulfonamide](/img/structure/B11319477.png)

![4-{4-ethyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one](/img/structure/B11319493.png)

![4-bromo-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B11319506.png)
![N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11319514.png)
![6-chloro-N-[2-(4-ethylphenyl)-2-(pyrrolidin-1-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11319534.png)
![2-[(4-ethyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B11319545.png)
![N-[(4-methyl-5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-methylphenyl)methanesulfonamide](/img/structure/B11319553.png)
